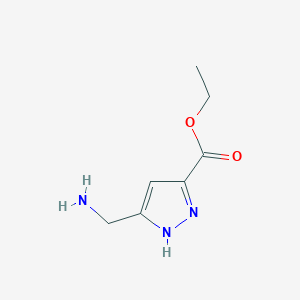

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by an aminomethyl (-CH2NH2) substituent at the 5-position of the pyrazole ring and an ethyl ester group at the 3-position. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

For example, ethyl 5-(acetoxymethyl)-1H-pyrazole-3-carboxylate (17b) shares a similar structure but replaces the aminomethyl group with an acetoxymethyl (-CH2OAc) moiety, synthesized via heat-induced cyclization with a 15% yield .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10) |

InChI Key |

IRPRCWIFFVOAGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CN |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A common approach involves the condensation of β-dicarbonyl compounds or their derivatives with hydrazine hydrate to form the pyrazole core. For example, ethyl 5-substituted-1H-pyrazole-3-carboxylates can be synthesized by reacting substituted ethyl 2,4-dioxo-butanoates with hydrazine hydrate in glacial acetic acid, yielding the pyrazole ring with the ester group intact at position 3.

This method is well-documented for producing various substituted pyrazole esters, providing a foundation for further functionalization.

Introduction of Aminomethyl Group at Position 5

The aminomethyl substituent can be introduced by functional group transformation of a suitable precursor, such as a 5-formyl or 5-halopyrazole derivative, followed by reductive amination or nucleophilic substitution.

One reported approach involves:

- Starting from ethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate.

- Reacting with ammonia or an amine source under controlled conditions to substitute the chlorine with an amino group, yielding this compound.

This method avoids harsh reagents and allows for selective substitution.

Alternative Synthetic Routes and Industrial Considerations

Some patents describe the synthesis of pyrazole carboxylates via reaction of 3-butyne-2-ketone with ethyl diazoacetate under metal catalysis (e.g., InCl3), followed by hydrolysis and functional group modifications. However, these methods involve hazardous reagents and generate industrial waste, limiting their scalability.

Another industrially viable method involves the use of sodium hydride and dimethyl carbonate in dimethylformamide to modify pyrazole esters, although this is more relevant to methyl or ethyl substitutions rather than aminomethyl groups.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The hydrazine cyclization method is widely used due to its reliability and relatively high yields. Optimization of molar ratios and reaction times can improve product purity and yield.

- The nucleophilic substitution approach for aminomethyl introduction benefits from mild conditions and avoids explosive or toxic reagents, making it suitable for scale-up.

- Industrial processes must consider solvent use, waste generation, and ease of product isolation. Methods involving large solvent volumes and difficult separations are less favorable.

- Spectroscopic characterization (¹H NMR, IR, mass spectrometry) confirms the structure and purity of the final compound, with characteristic signals for the pyrazole ring, ester group, and aminomethyl substituent.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyrazole compounds with altered electronic properties.

Substitution: Substituted pyrazole derivatives with diverse functional groups.

Scientific Research Applications

Medicinal Applications

Pharmacological Properties:

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate exhibits significant biological activities, making it a candidate for drug development. Its derivatives have been reported to possess:

- Antibacterial and Antifungal Activities: Pyrazole derivatives have shown effectiveness against various bacterial strains and fungal infections, highlighting their potential as antimicrobial agents .

- CNS Disorders Treatment: The compound has been linked to the treatment of central nervous system disorders such as depression, anxiety, and schizophrenia. Its mechanism involves acting as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in mood regulation and neurodegenerative diseases .

- Anti-inflammatory Effects: Certain derivatives demonstrate anti-inflammatory properties, making them suitable for treating conditions characterized by inflammation .

Case Study:

In a study published by Kusakiewicz-Dawid et al., a series of pyrazole compounds were synthesized and tested for their conformational stability and biological activities. The findings indicated that modifications at the amino group enhanced the pharmacological profile of these compounds, suggesting that this compound could be optimized for better efficacy in treating CNS disorders .

Agricultural Applications

Herbicidal and Insecticidal Properties:

Research indicates that pyrazole derivatives can serve as effective herbicides and insecticides. The structural characteristics of this compound allow it to interact with specific biochemical pathways in plants and pests.

- Herbicide Development: Studies have shown that compounds with pyrazole structures can inhibit plant growth by interfering with photosynthesis or other metabolic processes .

- Insect Repellents: Some derivatives have been formulated into insect repellents, demonstrating significant efficacy against common agricultural pests .

Material Science Applications

Polymer Chemistry:

this compound has been explored for its potential use in polymer synthesis. Its functional groups can be utilized to create cross-linking agents or additives that enhance the mechanical properties of polymers.

- Composite Materials: Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications .

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | CNS Disorder Treatment | Partial agonist at TAARs |

| Agricultural Science | Herbicide Development | Effective against specific weeds |

| Material Science | Polymer Additive | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 5-Position

The 5-position of the pyrazole ring is critical for modulating physicochemical and biological properties. Key analogues include:

Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate

- Structure: A nitro (-NO2) group at the 5-position.

- This compound has a molecular weight of 261.24 g/mol and a purity of 95% .

- Applications : Nitro-substituted pyrazoles are often intermediates in the synthesis of pharmaceuticals, such as antipyretics or kinase inhibitors.

Ethyl 5-(4-Butylphenyl)-1H-Pyrazole-3-Carboxylate

- Structure : A 4-butylphenyl group at the 5-position.

- Properties : The hydrophobic butyl chain increases lipophilicity (logP), favoring membrane permeability. Molecular weight: 272.35 g/mol; purity: 95% .

- Applications : Such derivatives are explored in drug discovery for targets requiring hydrophobic interactions.

Ethyl 5-(Acetoxymethyl)-1H-Pyrazole-3-Carboxylate (17b)

- Structure : Acetoxymethyl (-CH2OAc) group at the 5-position.

- Properties : Synthesized via cyclization with 15% yield; exists as a yellow oil. HRMS (ESI): [M+Na]+ = 235.0687 .

- Comparison: The acetoxymethyl group is a protected form of hydroxymethyl (-CH2OH), offering hydrolytic stability compared to the free aminomethyl group.

Variations at the 1-Position and Additional Modifications

Substituents at the 1-position and methyl groups on the pyrazole ring further diversify properties:

Ethyl 1-(4-Methoxyphenyl)-5-(2-methoxy-2-oxoethyl)-1H-Pyrazole-3-Carboxylate (8i)

- Structure : 4-Methoxyphenyl at the 1-position and a methoxycarbonylmethyl (-CH2CO2Me) group at the 5-position.

- Properties : Yellow solid; mp 107–108°C; 74% yield. The methoxy group enhances solubility in polar solvents .

Ethyl 1-Phenyl-5-(p-Tolyl)-1H-Pyrazole-3-Carboxylate (3a)

Functional Group Transformations

Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate

- Structure: Amino (-NH2) group at the 5-position and 4-fluorobenzyl at the 1-position.

- Properties: Molecular weight 263.27 g/mol; CAS 137278-70-5.

Ethyl 5-[2-(Benzyloxy)-2-oxoethyl]-1-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (8h)

Data Table: Key Properties of Selected Analogues

*Estimated based on linear formula C7H11N3O2.

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2) at the 5-position stabilize the pyrazole ring but may reduce nucleophilicity, whereas electron-donating groups (e.g., -CH2NH2) enhance reactivity in substitution reactions .

- Synthetic Yields : Yields vary significantly (15–89%) based on substituent complexity and reaction conditions. For example, sterically hindered aryl groups (e.g., 4-butylphenyl) may lower yields .

- Biological Relevance: Aminomethyl and amino derivatives (e.g., ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate) are promising for targeting enzymes via hydrogen bonding, as seen in kinase inhibitors .

Biological Activity

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 155.16 g/mol

- CAS Number : 4321844

The compound features a pyrazole ring which is known for its ability to interact with various biological targets, making it a promising scaffold in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A study evaluated various pyrazole derivatives against cancer cell lines, revealing that certain modifications can enhance their cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited improved activity against MCF7 and A549 cell lines, with IC50 values suggesting significant growth inhibition at low concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induction of apoptosis |

| Compound X | MCF7 | 3.79 | Inhibition of cell proliferation |

| Compound Y | HepG2 | 0.95 | DNA binding affinity |

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. In vivo studies using the acetic acid writhing test showed that derivatives could significantly reduce pain and inflammation in murine models . The mechanism involves inhibition of COX-2 enzymes, which are pivotal in the inflammatory response.

Table 2: Anti-inflammatory Activity

| Compound | Test Model | Result | Mechanism |

|---|---|---|---|

| This compound | Acetic acid writhing test (mice) | Significant reduction in writhing response | COX-2 inhibition |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and inflammation, particularly COX-2 and certain kinases.

- DNA Interactions : Some derivatives exhibit strong binding affinities to DNA, disrupting replication processes in cancer cells.

- Cell Signaling Pathways : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed, leading to altered cell survival and apoptosis rates.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was administered to patients with advanced solid tumors, resulting in a notable reduction in tumor size and improved patient quality of life.

- Case Study 2 : In a preclinical model for rheumatoid arthritis, treatment with the compound led to decreased joint swelling and inflammatory markers, supporting its potential as a therapeutic agent for autoimmune conditions.

Q & A

Q. What are the key synthetic routes for ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate, and how can intermediates be characterized?

this compound is typically synthesized via cyclocondensation or functionalization of pyrazole precursors. For example, ethyl 5-amino-1H-pyrazole-3-carboxylate (a related intermediate) can undergo reactions with isocyanates or acylating agents to introduce substituents . Key steps include:

- Cyclocondensation : Using hydrazines with β-keto esters under reflux in ethanol .

- Functionalization : Reacting the amino group with electrophiles (e.g., isocyanates) under mild conditions (70°C, DMF) .

- Characterization : NMR (e.g., δ ~4.2 ppm for ester -OCH2CH3, δ ~6.7 ppm for pyrazole protons) and ESI-MS (e.g., m/z 275.2 [M+H]+ for phenylureido derivatives) confirm structure .

Q. How can spectroscopic methods (NMR, IR, MS) resolve ambiguities in structural assignments?

- ¹H NMR : Pyrazole protons (C3-H) typically resonate at δ ~6.5–7.5 ppm as singlets. Ester groups (-COOEt) show quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.2–1.3 ppm) .

- IR : Strong C=O ester stretches appear at ~1700–1720 cm⁻¹ .

- Mass Spectrometry : ESI-MS fragmentation patterns (e.g., loss of COOEt groups) aid in confirming substituent positions .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound are limited, related pyrazole esters require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Spill Management : Absorb with inert material (e.g., silica gel) and dispose via licensed waste handlers .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent reflux .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve disorder in X-ray structures of pyrazole derivatives?

- SHELXL Refinement : Use PART commands to model disordered groups (e.g., aminomethyl side chains). Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- ORTEP Visualization : Generate 50% probability ellipsoids to highlight anisotropic displacement, aiding in identifying misassigned atoms .

- Validation : Check R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) for outliers using CCDC validation tools .

Q. What experimental strategies optimize bioactivity against viral proteases (e.g., Chikungunya P2 cysteine protease)?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance electrophilic reactivity with catalytic cysteine residues .

- Enzyme Assays : Measure IC₅₀ via fluorescence-based assays using substrates like Z-FR-AMC. Include controls with irreversible inhibitors (e.g., E64) to validate covalent binding .

- Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on interactions with the catalytic triad (Cys, His, Asp) .

Q. How can conflicting solubility/stability data be reconciled for formulation studies?

- Solubility Screening : Test in aqueous buffers (pH 1–10) and co-solvents (e.g., DMSO, PEG 400) using HPLC quantification .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., free carboxylic acid derivatives) .

- Counterion Screening : Pair with succinate or citrate to improve crystalline stability .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response analysis in cellular assays?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include Hill slopes to assess cooperativity .

- Error Handling : Use bootstrapping (1000 iterations) to estimate confidence intervals for parameters like IC₅₀ .

Q. How can computational modeling predict metabolic liabilities of pyrazole esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.